

A Technical Guide to Ethyl Pentadecanoate: Commercial Availability, Purity, and Experimental Considerations

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Compound of Interest

Compound Name: *Ethyl pentadecanoate*

Cat. No.: *B153911*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ethyl pentadecanoate**, a saturated fatty acid ester with growing interest in various research fields, including lipid metabolism and drug development. This document details its commercial availability, typical purity levels, and provides insights into key experimental methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

Ethyl pentadecanoate is readily available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The purity of commercially available **ethyl pentadecanoate** varies, with grades suitable for general research up to high-purity standards for sensitive applications. The most common method for purity analysis cited by suppliers is gas chromatography (GC).

Below is a summary of representative commercial sources and their stated purity levels.

Supplier	Stated Purity/Grade	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	≥96.0%	41114-00-5	C ₁₇ H ₃₄ O ₂	270.45
Larodan	>99% (Research Grade)	41114-00-5	C ₁₇ H ₃₄ O ₂	270.45[1]
Chem-Impex	≥97% (GC)	41114-00-5	C ₁₇ H ₃₄ O ₂	270.46[2]
TCI America	>97.0% (GC)	41114-00-5	C ₁₇ H ₃₄ O ₂	270.46
Santa Cruz Biotechnology	Research Use Only	41114-00-5	C ₁₇ H ₃₄ O ₂	270.45
Molport	97-98%	41114-00-5	C ₁₇ H ₃₄ O ₂	270.46
BOC Sciences	>97.0% (GC)	41114-00-5	C ₁₇ H ₃₄ O ₂	270.46
Penta International	Not specified	41114-00-5	C ₁₇ H ₃₄ O ₂	270.46
MedchemExpress	Research Use Only	41114-00-5	C ₁₇ H ₃₄ O ₂	270.45
MetaSci Inc.	95%	41114-00-5	C ₁₇ H ₃₄ O ₂	270.45

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of **ethyl pentadecanoate**, adapted from established procedures for fatty acid esters.

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

- Pentadecanoic acid

- Anhydrous ethanol (200 proof)
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve pentadecanoic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **ethyl pentadecanoate**.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized **ethyl pentadecanoate** from unreacted starting materials and byproducts.

Materials:

- Silica gel (60-120 mesh)
- Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v)
- Glass chromatography column
- Sand
- Cotton or glass wool

Procedure:

- Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 95:5).
- Plug the bottom of the chromatography column with cotton or glass wool and add a small layer of sand.
- Pour the silica gel slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
- Dissolve the crude **ethyl pentadecanoate** in a minimal amount of the eluent and carefully load it onto the top of the column.
- Elute the column with the hexane/ethyl acetate mixture, collecting fractions in test tubes.
- Monitor the fractions by TLC to identify those containing the pure **ethyl pentadecanoate**.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified **ethyl pentadecanoate**.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of **ethyl pentadecanoate** and identifying any potential impurities.

Instrumentation and Conditions (representative):

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977B MS detector or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or a similar nonpolar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 250 °C at 10 °C/min.
 - Hold at 250 °C for 10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 50-500.

Sample Preparation:

- Prepare a dilute solution of the purified **ethyl pentadecanoate** in a volatile organic solvent such as hexane or ethyl acetate.
- An internal standard (e.g., ethyl heptadecanoate) can be added for quantitative analysis.
- Inject a small volume (e.g., 1 μ L) of the sample into the GC-MS system.

Data Analysis:

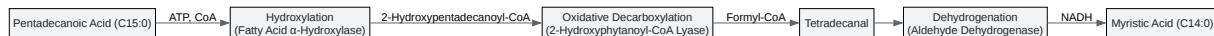
- The purity is determined by the relative peak area of **ethyl pentadecanoate** in the total ion chromatogram (TIC).
- The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) to confirm the identity of **ethyl pentadecanoate**.

Metabolic Pathways of Pentadecanoic Acid

Ethyl pentadecanoate is readily hydrolyzed in vivo to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. The metabolism of pentadecanoic acid follows established pathways for fatty acid oxidation, with some unique features due to its odd number of carbon atoms.

Alpha-Oxidation Pathway

One of the pathways for the metabolism of fatty acids is α -oxidation, which involves the removal of a single carbon atom from the carboxyl end.

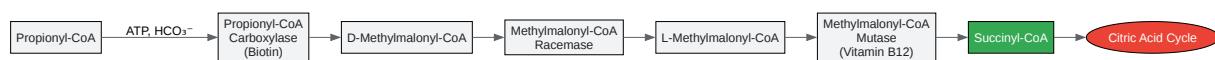
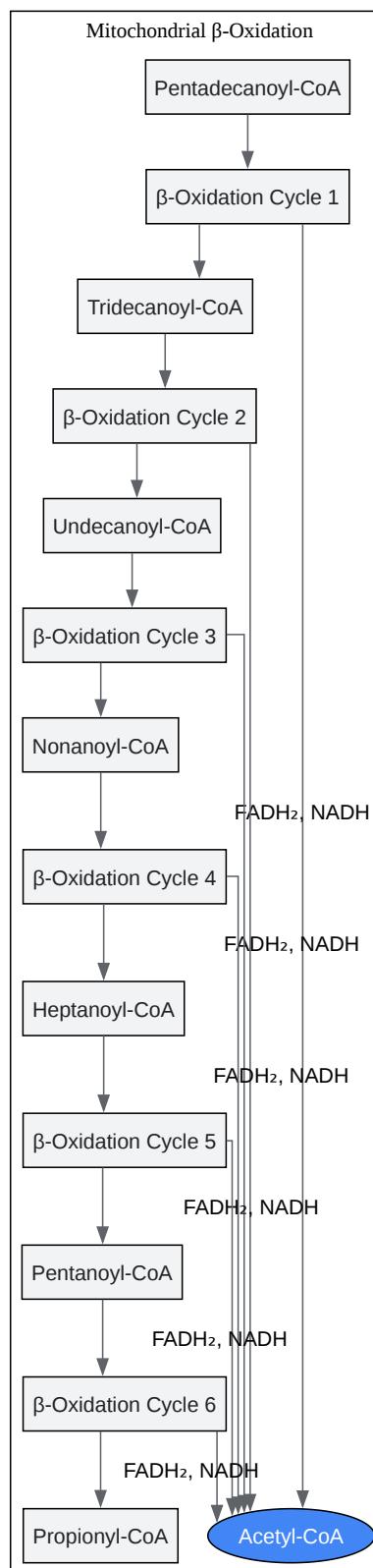


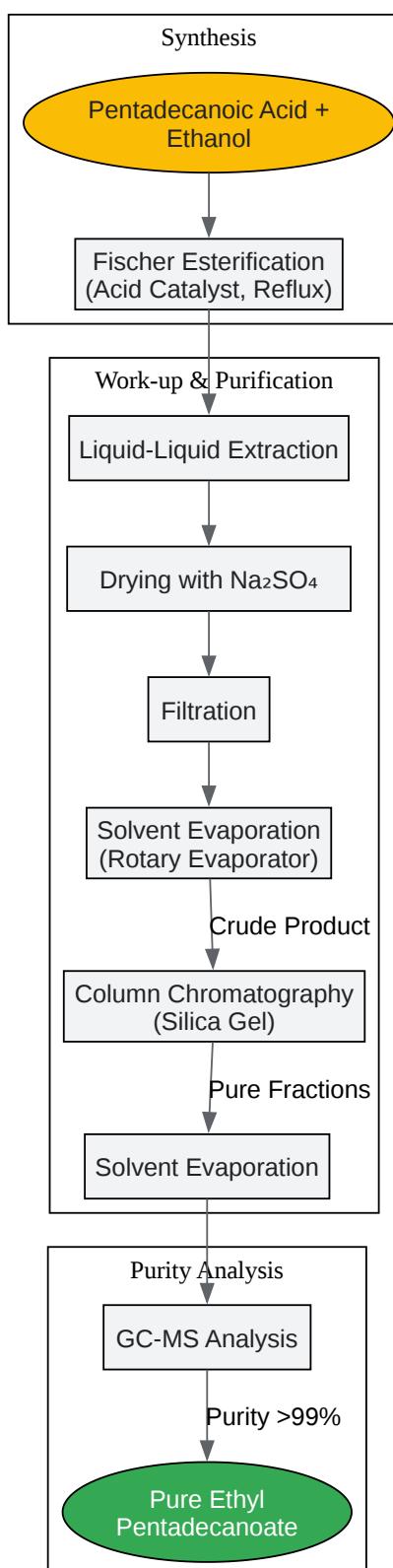
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Alpha-Oxidation of Pentadecanoic Acid.

Beta-Oxidation Pathway

The primary catabolic pathway for fatty acids is β -oxidation, which occurs in the mitochondria. For odd-chain fatty acids like pentadecanoic acid, the final cycle yields propionyl-CoA in addition to acetyl-CoA.



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References

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